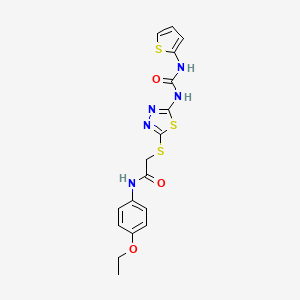

N-(4-ethoxyphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

The compound N-(4-ethoxyphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a 1,3,4-thiadiazole derivative featuring a thiophen-2-yl ureido group and a 4-ethoxyphenyl acetamide moiety. Its structural framework is analogous to several bioactive thiadiazole-based compounds, which are widely studied for their anticancer, antimicrobial, and enzyme-inhibitory properties. This article provides a detailed comparison with structurally and functionally similar compounds, focusing on synthesis, properties, and bioactivity.

Properties

IUPAC Name |

N-(4-ethoxyphenyl)-2-[[5-(thiophen-2-ylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O3S3/c1-2-25-12-7-5-11(6-8-12)18-13(23)10-27-17-22-21-16(28-17)20-15(24)19-14-4-3-9-26-14/h3-9H,2,10H2,1H3,(H,18,23)(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTCNMRARTORKAF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O3S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with an appropriate carboxylic acid derivative under acidic conditions.

Introduction of the Thiophene Moiety: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

Ureido Group Formation: The ureido group is formed by reacting the thiadiazole derivative with an isocyanate.

Final Coupling: The final step involves coupling the intermediate with 4-ethoxyphenyl acetic acid under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and thiadiazole rings, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The ethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or chlorinating agents under acidic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or thiophene sulfone, while substitution reactions on the ethoxyphenyl group can introduce various functional groups such as halogens or nitro groups.

Scientific Research Applications

Chemistry

In chemistry, N-(4-ethoxyphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound’s potential therapeutic properties are of interest. It may exhibit activity against certain diseases or conditions, and its mechanism of action could be studied to develop new pharmaceuticals.

Industry

In industry, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which N-(4-ethoxyphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide exerts its effects depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiadiazole and thiophene rings could play a role in binding to specific molecular targets, while the ureido group may facilitate interactions with proteins.

Comparison with Similar Compounds

Structural Comparison

The target compound shares a core 1,3,4-thiadiazole ring system with diverse substitutions. Key structural analogs include:

Key Observations :

- The thiophen-2-yl ureido group in the target compound introduces aromatic π-electron density, which may alter binding interactions compared to nitro- or chlorophenyl groups .

- The 4-ethoxyphenyl group balances lipophilicity and steric effects, contrasting with smaller substituents (e.g., methyl or methoxy) in analogs .

Physicochemical Properties

Comparative data on melting points, yields, and molecular weights:

Trends :

- Bulky substituents (e.g., benzylidene in Compound 9) correlate with higher melting points (>180°C) .

- Electron-withdrawing groups (e.g., nitro in Compound 3) may reduce solubility but enhance bioactivity .

Key Insights :

- Akt inhibition is strongly associated with nitro- and chlorophenyl substituents . The target’s thiophenyl group may engage in unique π-π interactions with kinase domains.

- Antiproliferative potency in benzothiazole derivatives (e.g., Compound 4j) suggests that heterocyclic appendages enhance cytotoxicity .

Comparison :

Biological Activity

N-(4-ethoxyphenyl)-2-((5-(3-(thiophen-2-yl)ureido)-1,3,4-thiadiazol-2-yl)thio)acetamide is a novel compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 423.5 g/mol. The compound features a complex structure that includes thiophene and thiadiazole moieties, which are known for their diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available thiophene derivatives. Key steps include the formation of the thiadiazole ring and subsequent functionalization with ethoxy and acetamide groups. Various coupling agents and catalysts may be employed to enhance yield and purity.

Anticancer Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer activity. For instance:

- In vitro Studies : A study reported that compounds similar to this compound demonstrated cytotoxicity against various cancer cell lines, including lung (A549), skin (SK-MEL-2), and ovarian (SK-OV-3) cancers. The half-maximal inhibitory concentration (IC50) values for these compounds ranged from 1.7 µM to 19.5 µM depending on the specific structural modifications .

The proposed mechanism of action for thiadiazole derivatives involves the induction of apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation by disrupting key signaling pathways involved in tumor growth .

Case Studies

- Study by El-Naggar et al. (2011) : This research synthesized a series of thiadiazole derivatives and evaluated their anticancer properties against Ehrlich Ascites Carcinoma (EAC). The compounds showed significant tumor growth inhibition after 14 days of treatment .

- Almasirad et al. (2016) : This study focused on new series of thiadiazole derivatives evaluated for cytotoxicity against human leukemia HL-60 and ovarian cancer SK-OV-3 cell lines, revealing promising results with IC50 values comparable to standard chemotherapeutic agents .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized to improve yield and purity?

- Methodology :

- Stepwise synthesis : Begin with thiadiazole ring formation via cyclization of thiosemicarbazide derivatives under reflux with acetic acid .

- Acylation : React the thiadiazole intermediate with chloroacetyl chloride in acetone, using K₂CO₃ as a base to facilitate nucleophilic substitution .

- Ureido incorporation : Couple the thiophen-2-yl urea moiety using carbodiimide crosslinkers (e.g., EDC/HOBt) in DMF at 0–5°C to minimize side reactions .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) to isolate the final product.

- Key Parameters :

- Temperature control (<60°C for cyclization, room temperature for acylation).

- Solvent choice (DMF for solubility, acetone for nucleophilic reactions).

- Reaction monitoring via TLC (Rf ~0.4 in ethyl acetate/hexane 1:1).

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- Essential Techniques :

- ¹H/¹³C NMR : Assign peaks for the ethoxyphenyl group (δ 1.3–1.5 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂), thiadiazole (δ 7.8–8.2 ppm), and thiophene (δ 6.9–7.3 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 467.06 (calculated for C₁₇H₁₈N₄O₂S₃).

- HPLC-PDA : Use a C18 column (acetonitrile/water + 0.1% TFA) to assess purity (>95%) .

- Advanced Confirmation :

- 2D NMR (HSQC, HMBC) to resolve overlapping signals and verify connectivity between the thiadiazole and acetamide groups .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the thiophen-2-yl ureido group in biological activity?

- Methodology :

- Analog Synthesis : Replace the thiophene ring with furan, phenyl, or pyridine groups and compare activities .

- Biological Assays :

- Antimicrobial : Minimum inhibitory concentration (MIC) against S. aureus and E. coli using broth microdilution .

- Anticancer : IC₅₀ determination via MTT assay in HeLa and MCF-7 cell lines .

- Computational Modeling : Molecular docking (AutoDock Vina) to predict binding affinity to cyclooxygenase-2 (COX-2) or EGFR kinase .

- Data Interpretation :

- A 10-fold decrease in activity for furan-substituted analogs suggests the sulfur atom in thiophene enhances target interaction .

Q. What strategies resolve contradictions in reported biological activity data across studies?

- Approaches :

- Replicate assays under standardized conditions (e.g., fixed cell passage number, consistent solvent controls).

- Orthogonal validation : Confirm anticancer activity via apoptosis assays (Annexin V/PI staining) alongside MTT results .

- Purity reassessment : Use DSC (melting point ~215–220°C) and elemental analysis (%C, %N) to rule out impurities as confounding factors .

Methodological Guidance

Q. How to develop stability-indicating HPLC methods for this compound?

- Column : C18 (150 × 4.6 mm, 3 µm).

- Mobile Phase : Acetonitrile:water (65:35) + 0.1% formic acid.

- Detection : UV 254 nm; retention time ~6.2 min .

- Forced Degradation :

- Acidic (0.1M HCl, 80°C): Hydrolysis of acetamide to carboxylic acid.

- Oxidative (3% H₂O₂): Thioether oxidation to sulfoxide .

Q. What in silico tools predict pharmacokinetic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.